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molecular formula C10H16O2 B8657331 Ethyl 1-ethylcyclopent-3-enecarboxylate

Ethyl 1-ethylcyclopent-3-enecarboxylate

Cat. No. B8657331
M. Wt: 168.23 g/mol
InChI Key: JGVCHZPFUDLZEN-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To a solution of diisopropylamine (10 mL, 72 mmol) in anhydrous THF (50 mL) was added n-butyl lithium (29 mL, 72 mmol, 2.5 M solution in hexane) over 20 min at −78° C. The mixture was stirred at 0° C. under nitrogen for 1 h. The freshly prepared lithium diisopropylamide was added to a mixture of ethyl cyclopent-3-enecarboxylate (6.7 g, 47.9 mmol) in anhydrous THF (50 mL) over 20 minutes at −78° C. After another 1 hour at this temperature, iodoethane (11.2 g, 72 mmol) was added over 20 min. Then the mixture was stirred at room temperature for 2 h and quenched with saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ether (3×100 mL). The combined organic layers were washed with diluted hydrochloric acid (1 N), then washed with brine, dried over anhydrous sodium sulfate and filtered. Concentration gave the titled compound (7 g crude) which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 5.60 (s, 2H), 4.21-4.12 (m, 2H), 2.92-2.84 (m, 2H), 2.31-2.25 (m, 2H), 1.75-1.67 (m, 2H), 1.29-1.24 (m, 3H), 0.88-0.82 (m, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.C([N-]C(C)C)(C)C.[Li+].[CH:21]1([C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:25][CH:24]=[CH:23][CH2:22]1.ICC>C1COCC1>[CH2:1]([C:21]1([C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH2:25][CH:24]=[CH:23][CH2:22]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
29 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
6.7 g
Type
reactant
Smiles
C1(CC=CC1)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.2 g
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. under nitrogen for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then the mixture was stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with diluted hydrochloric acid (1 N)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1(CC=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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